molecular formula C21H20N2O4S B5034459 Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate

Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate

Cat. No.: B5034459
M. Wt: 396.5 g/mol
InChI Key: SAOLGSHCAMOQOU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate involves multiple steps, typically starting with the preparation of the benzofuran moiety. The benzofuran is then reacted with various reagents to introduce the carbamothioyl group. The final step involves the esterification of the benzoate group with butanol .

Chemical Reactions Analysis

Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its effects on various biological systems.

Mechanism of Action

The mechanism of action of Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The carbamothioyl group may also play a role in the compound’s biological activity by forming covalent bonds with target proteins .

Comparison with Similar Compounds

Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

butyl 4-(1-benzofuran-2-carbonylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-2-3-12-26-20(25)14-8-10-16(11-9-14)22-21(28)23-19(24)18-13-15-6-4-5-7-17(15)27-18/h4-11,13H,2-3,12H2,1H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOLGSHCAMOQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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